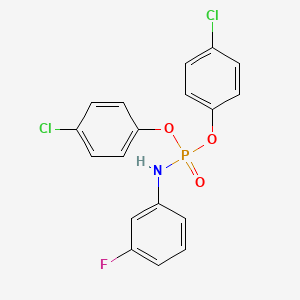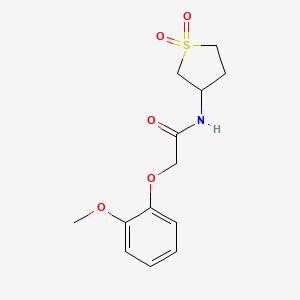![molecular formula C19H30O6S2 B5170681 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate, also known as BBME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and organic chemistry. BBME is a member of the sulfonyl ester family, which is known for its unique chemical properties and diverse applications.
Mecanismo De Acción
The mechanism of action of 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been shown to reduce inflammation and oxidative stress. 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate is its low toxicity, which makes it a safe compound to work with in the lab. However, 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate is relatively expensive and can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate. One area of interest is the development of new drugs based on the structure of 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate. Another area of interest is the synthesis of new polymers using 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate and its potential applications in medicine and materials science.
Métodos De Síntesis
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate can be synthesized using a variety of methods, including the reaction of 4-methylbenzoic acid with butylsulfonyl chloride and butylsulfinic acid. This reaction produces 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate as a white crystalline solid with a melting point of 83-85°C.
Aplicaciones Científicas De Investigación
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has also been studied for its potential use as a building block in the synthesis of new drugs.
In materials science, 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been used as a crosslinking agent in the synthesis of new polymers. 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has also been studied for its potential use as a plasticizer in the production of flexible plastics.
Propiedades
IUPAC Name |
1,3-bis(butylsulfonyl)propan-2-yl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6S2/c1-4-6-12-26(21,22)14-18(15-27(23,24)13-7-5-2)25-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADAWCABJFZONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(CS(=O)(=O)CCCC)OC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(butylsulfonyl)propan-2-yl 4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)

![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-1-naphthalenamine dihydrochloride](/img/structure/B5170609.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide](/img/structure/B5170637.png)

![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)
![2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)

![(1H-1,2,3-benzotriazol-1-ylmethyl){2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(nitroso)amino]ethyl}nitrosoamine](/img/structure/B5170693.png)
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)